6-(Cyclopropylamino)nicotinaldehyde
Overview
Description
6-(Cyclopropylamino)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide analogs. It has been found to exhibit potent biological activity and has been studied extensively for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient and consistent production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylamino)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 6-(Cyclopropylamino)nicotinic acid.
Reduction: 6-(Cyclopropylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclopropylamino)nicotinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Cyclopropylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in key biological processes. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular signaling and metabolism .
Comparison with Similar Compounds
6-(Cyclopropylamino)nicotinaldehyde can be compared with other similar compounds such as:
- 6-(Cyclopropylamino)pyridine-3-carbaldehyde
- 6-(Cyclopropylamino)nicotinic acid
- 6-(Cyclopropylamino)nicotinyl alcohol
Properties
IUPAC Name |
6-(cyclopropylamino)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-7-1-4-9(10-5-7)11-8-2-3-8/h1,4-6,8H,2-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSPIPTXMYBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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